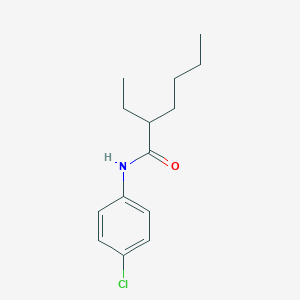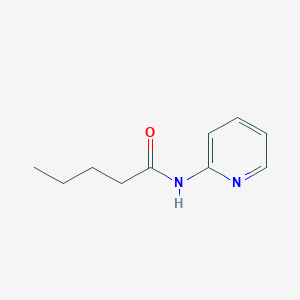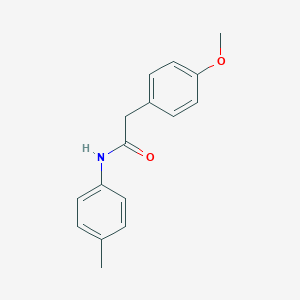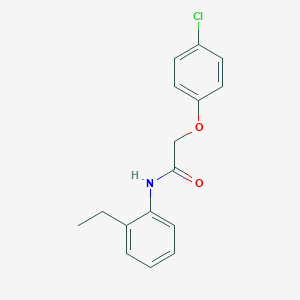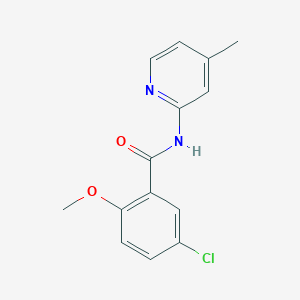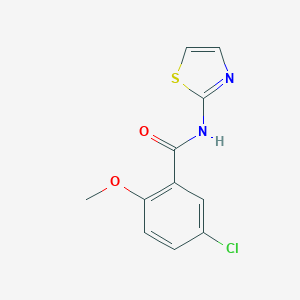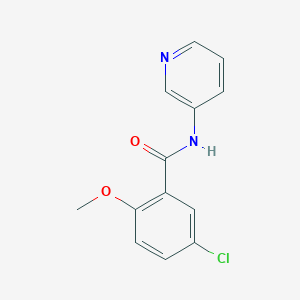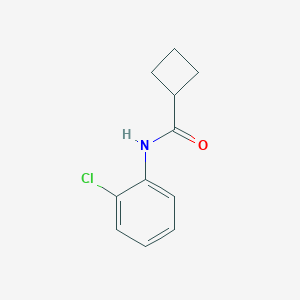
N-(2-chlorophenyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)cyclobutanecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It was first synthesized by Abbott Laboratories in the late 1990s, and since then, it has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of N-(2-chlorophenyl)cyclobutanecarboxamide involves its selective activation of nicotinic acetylcholine receptors, which are widely distributed in the central and peripheral nervous systems. These receptors are involved in a variety of physiological processes, including pain sensation, cognitive function, and motor control. N-(2-chlorophenyl)cyclobutanecarboxamide binds to a specific subtype of nicotinic acetylcholine receptors known as alpha-4 beta-2 receptors, which are highly expressed in the brain regions involved in pain processing and addiction.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)cyclobutanecarboxamide produces a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has been shown to reduce pain sensitivity in animal models of acute and chronic pain, with a potency that is several orders of magnitude higher than that of morphine. N-(2-chlorophenyl)cyclobutanecarboxamide also produces sedative effects, which may limit its use in certain applications. Additionally, it has been shown to produce hypothermia, which is a potential side effect that may limit its clinical use.
実験室実験の利点と制限
N-(2-chlorophenyl)cyclobutanecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for nicotinic acetylcholine receptors. It has been widely used in preclinical studies to investigate the role of these receptors in pain processing and addiction. However, there are also limitations to its use, including its potential for producing sedative and hypothermic effects, which may complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(2-chlorophenyl)cyclobutanecarboxamide, including its use in combination with other analgesics to enhance pain relief and reduce side effects. Additionally, further studies are needed to investigate its potential therapeutic applications in addiction treatment and neurological disorders. Finally, there is a need for further research to elucidate the precise mechanism of action of N-(2-chlorophenyl)cyclobutanecarboxamide, which may lead to the development of more selective and potent nicotinic acetylcholine receptor agonists.
合成法
The synthesis of N-(2-chlorophenyl)cyclobutanecarboxamide involves the reaction between 2-chlorobenzonitrile and 1-cyclobutanecarboxylic acid in the presence of a base, followed by a series of purification steps. The final product is obtained as a white crystalline solid, which is soluble in organic solvents such as methanol and ethanol.
科学的研究の応用
N-(2-chlorophenyl)cyclobutanecarboxamide has been studied for its potential therapeutic applications in various fields, including pain management, addiction treatment, and neurological disorders. It has been shown to produce analgesic effects in animal models of acute and chronic pain, with a mechanism of action that is distinct from commonly used analgesics such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs). N-(2-chlorophenyl)cyclobutanecarboxamide has also been studied for its potential use in treating nicotine addiction, as it selectively activates nicotinic acetylcholine receptors in the brain, which are involved in the addictive effects of nicotine.
特性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
N-(2-chlorophenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H12ClNO/c12-9-6-1-2-7-10(9)13-11(14)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,13,14) |
InChIキー |
SZCKUZQHPIJKBF-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2Cl |
正規SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



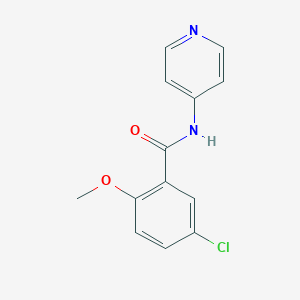
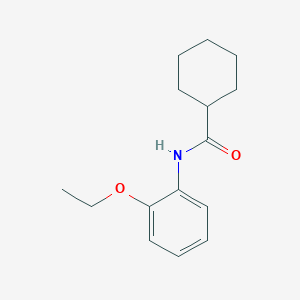
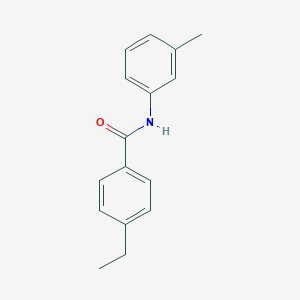
![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)

